molecular formula C8H10BBrO2 B578062 (3-Bromo-2,5-dimethylphenyl)boronic acid CAS No. 1259318-83-6

(3-Bromo-2,5-dimethylphenyl)boronic acid

Cat. No.: B578062
CAS No.: 1259318-83-6
M. Wt: 228.88
InChI Key: URNNEMQNWANJJC-UHFFFAOYSA-N
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Description

(3-Bromo-2,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and two methyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of (3-Bromo-2,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making this compound a valuable reagent in these processes .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,5-dimethylphenyl)boronic acid typically involves the bromination of 2,5-dimethylphenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the bromine and methyl substituents.

    2,5-Dimethylphenylboronic Acid: Lacks the bromine substituent.

    3-Bromo-phenylboronic Acid: Lacks the methyl substituents

Uniqueness

(3-Bromo-2,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methyl groups allows for versatile functionalization and coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(3-bromo-2,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNNEMQNWANJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659380
Record name (3-Bromo-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259318-83-6
Record name (3-Bromo-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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